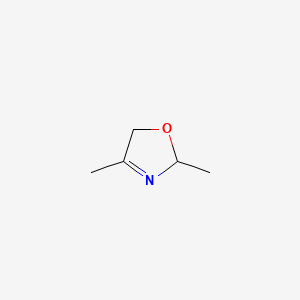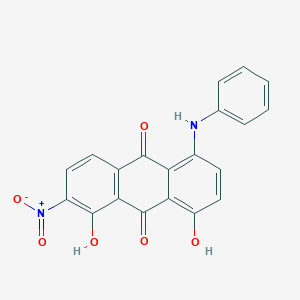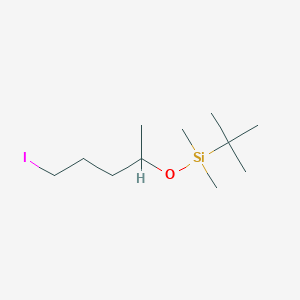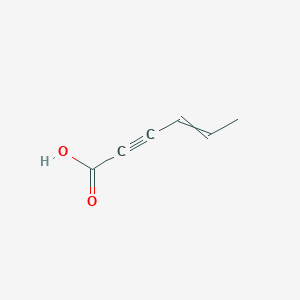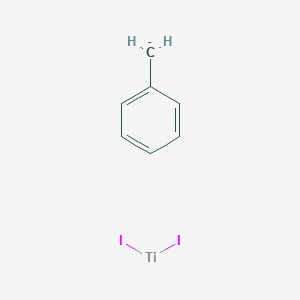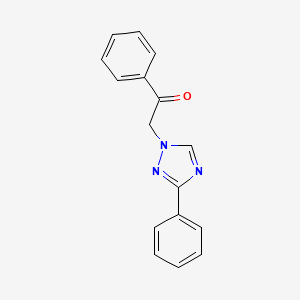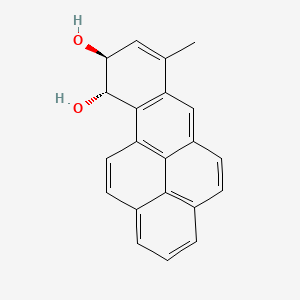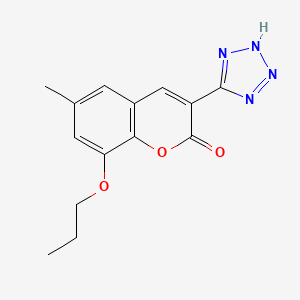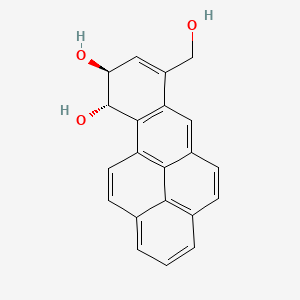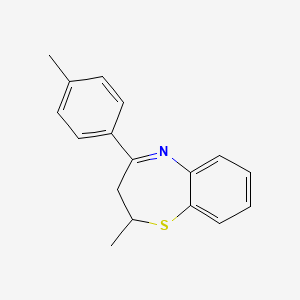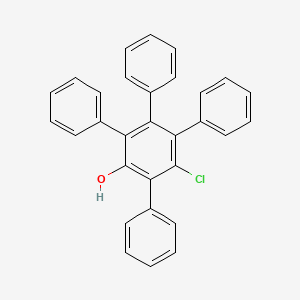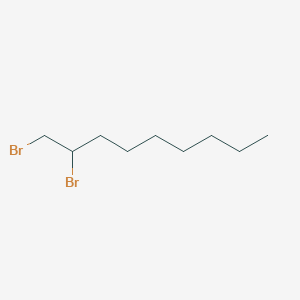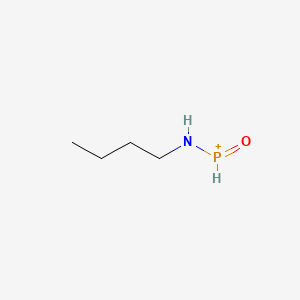
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one is a heterocyclic compound that features a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group and the propan-2-one moiety in this compound further enhances its chemical reactivity and biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Room temperature to moderate heating.
Catalysts: Phosphorus oxychloride.
Solvents: Methanol or other suitable organic solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiadiazoline derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in oxidative stress, and cellular receptors.
Pathways Involved: The compound can induce apoptosis in cancer cells by disrupting DNA replication and inhibiting key enzymes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one can be compared with other thiadiazole derivatives:
Similar Compounds: Cefazolin, Nefazodone, Megazol, Methazolamide, Acetazolamide, Sulphamethizole, Azetepa.
Uniqueness: The presence of the propan-2-one moiety and the specific substitution pattern on the thiadiazole ring make this compound unique. It exhibits a broader spectrum of biological activities compared to some of its analogs.
Eigenschaften
CAS-Nummer |
78061-84-4 |
|---|---|
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
1-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)7-10-12-11(13-15-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
SRSXIJCACXIWEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=NC(=NS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


